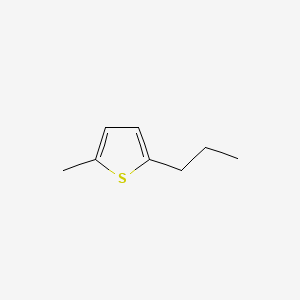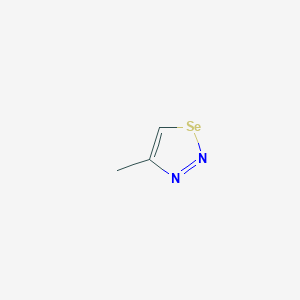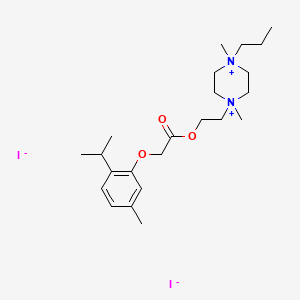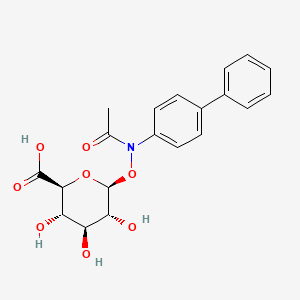
beta-D-Glucopyranuronic acid, 1-((acetyl(1,1'-biphenyl)-4-ylamino)oxy)-1-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranuronic acid moiety linked to a biphenyl group through an acetylated aminooxy linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the glucopyranuronic acid moiety: This can be achieved through the oxidation of glucose derivatives under controlled conditions.
Introduction of the biphenyl group: This step involves the coupling of a biphenyl derivative with the glucopyranuronic acid moiety using suitable coupling agents.
Acetylation and aminooxy linkage formation: The final steps involve the acetylation of the amino group followed by the formation of the aminooxy linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-methoxy
Uniqueness
Compared to similar compounds, beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- is unique due to its specific functional groups and linkage, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
35651-97-9 |
|---|---|
分子式 |
C20H21NO8 |
分子量 |
403.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-(N-acetyl-4-phenylanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO8/c1-11(22)21(14-9-7-13(8-10-14)12-5-3-2-4-6-12)29-20-17(25)15(23)16(24)18(28-20)19(26)27/h2-10,15-18,20,23-25H,1H3,(H,26,27)/t15-,16-,17+,18-,20-/m0/s1 |
InChIキー |
MSMYETUKGHQFPE-JNIAIEOXSA-N |
異性体SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


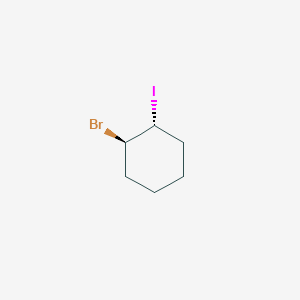
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
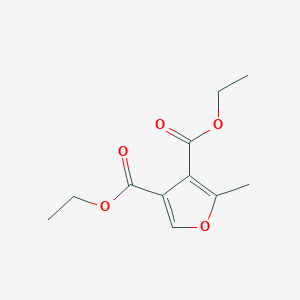

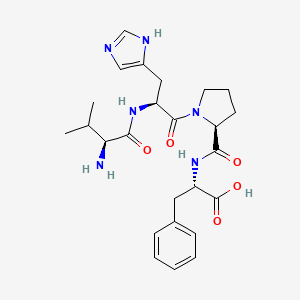
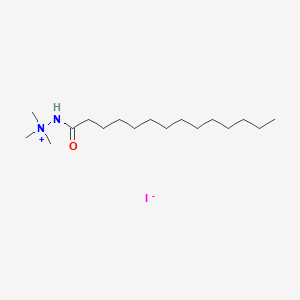
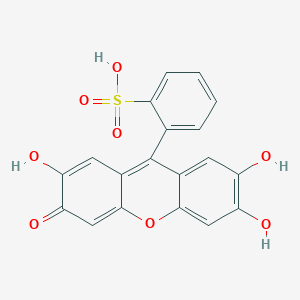
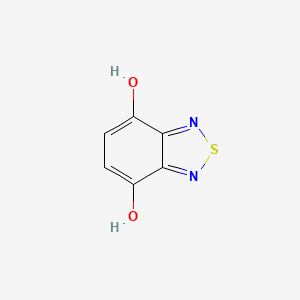
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
